molecular formula C16H17NO3 B310242 N-(2-methoxyphenyl)-2-phenoxypropanamide

N-(2-methoxyphenyl)-2-phenoxypropanamide

Cat. No.: B310242
M. Wt: 271.31 g/mol
InChI Key: DROQEXPAKUTJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methoxyphenyl)-2-phenoxypropanamide is an amide derivative characterized by a methoxy-substituted phenyl group attached to the nitrogen atom and a phenoxy group at the propanamide backbone. This compound is of interest in medicinal chemistry due to the structural versatility of amides, which often exhibit bioactivity in drug discovery .

Key physicochemical properties inferred from similar compounds include:

  • Molecular weight: ~285 g/mol (based on N-(2-ethoxyphenyl)-2-phenoxypropanamide) .
  • Functional groups: Methoxy (electron-donating), phenoxy (lipophilic), and amide (hydrogen-bonding capability).
  • Spectroscopic characterization: Expected ¹H NMR signals for methoxy (δ ~3.8 ppm), aromatic protons (δ ~6.5–7.5 ppm), and amide NH (δ ~8.0 ppm) .

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-phenoxypropanamide

InChI

InChI=1S/C16H17NO3/c1-12(20-13-8-4-3-5-9-13)16(18)17-14-10-6-7-11-15(14)19-2/h3-12H,1-2H3,(H,17,18)

InChI Key

DROQEXPAKUTJLV-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC=C1OC)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1OC)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Methoxy vs. ethoxy groups influence solubility and metabolic stability.
  • Bioactivity: Chloro and amino substituents (e.g., in CAS 1020055-19-9) may enhance target binding via halogen bonding or hydrogen bonding, respectively .
  • Bulkiness : Bulky groups (e.g., diphenylethyl in ) reduce metabolic clearance but may limit oral bioavailability.

Metabolic and Toxicological Profiles

  • N-(2-Methoxyphenyl)hydroxylamine: Metabolized by CYP1A enzymes to o-anisidine, which is further oxidized to o-aminophenol by CYP2E1 .
  • N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide (C₁₆H₁₇FN₂O₃): Fluorine substitution may reduce oxidative metabolism, improving half-life .
  • N-(2-Formyl-3-methoxyphenyl)-2,2-dimethylpropanamide (CAS 82673-65-2) : Classified as 100% toxicologically uncharacterized, emphasizing the need for rigorous safety profiling .

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